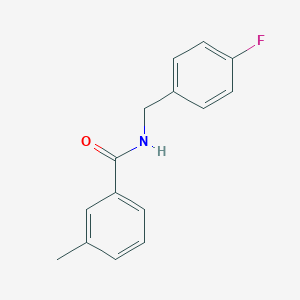

N-(4-fluorobenzyl)-3-methylbenzamide

Descripción

N-(4-fluorobenzyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methylbenzoyl group linked to a 4-fluorobenzylamine moiety.

Propiedades

Fórmula molecular |

C15H14FNO |

|---|---|

Peso molecular |

243.28 g/mol |

Nombre IUPAC |

N-[(4-fluorophenyl)methyl]-3-methylbenzamide |

InChI |

InChI=1S/C15H14FNO/c1-11-3-2-4-13(9-11)15(18)17-10-12-5-7-14(16)8-6-12/h2-9H,10H2,1H3,(H,17,18) |

Clave InChI |

WMAWTGLSPZWMOP-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)F |

SMILES canónico |

CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Electronic Features

Key structural variations among benzamide derivatives lie in their substituents and directing groups, which influence their electronic properties and reactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Key Observations:

- Directing Groups: The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables chelation with transition metals (e.g., Pd, Mn), facilitating C–H bond activation . In contrast, N-(4-fluorobenzyl)-3-methylbenzamide likely acts as a monodentate ligand, which may limit its efficacy in directing C–H functionalization.

- Compounds with multiple fluorines (e.g., N-(3,4-difluorophenyl)-3-methylbenzamide) may exhibit enhanced electrophilicity .

- Halogen Variants : Chlorine in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide offers distinct electronic and steric effects compared to fluorine, influencing its fluorescence properties and metal-binding affinity .

Reactivity in C–H Functionalization

- N,O-Bidentate Directing Groups : highlights the superior performance of N,O-bidentate ligands in forming stable five-membered chelates with metals, critical for C–H bond cleavage. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide forms a bis-five-membered ring complex with Pd, enabling selective C–H methylation .

- However, isolation challenges for intermediates (e.g., reports unconfirmed byproducts) may limit their use .

Spectroscopic and Crystallographic Data

- Characterization : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was fully characterized via $ ^1H $/$ ^{13}C $ NMR, IR, GC-MS, and X-ray crystallography, confirming its planar amide geometry and hydrogen-bonding networks . Similar rigor is lacking for N-(4-fluorobenzyl)-3-methylbenzamide, though its analogs (e.g., ) likely share comparable spectroscopic profiles.

Catalytic Performance

- N,O-Bidentate Systems: demonstrates that N,O-bidentate benzamides achieve high regioselectivity in Mn-catalyzed C(sp²)–H methylation, outperforming monodentate analogs. The hydroxyl group’s hydrogen-bonding capability further stabilizes reactive intermediates .

- Limitations of Fluorinated Analogs: While fluorinated benzamides may enhance metal-ligand interaction through electron withdrawal, their monodentate nature (e.g., the target compound) could result in lower catalytic turnover compared to bidentate systems .

Stability and Isolation Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.